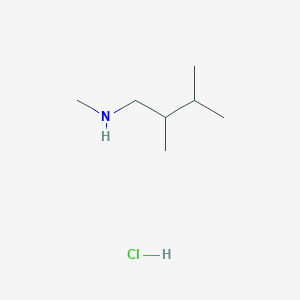

N,2,3-Trimethylbutan-1-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N,2,3-Trimethylbutan-1-amine;hydrochloride” is an organic compound . It is also known by its IUPAC name "2,3,3-trimethylbutan-1-amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of “N,2,3-Trimethylbutan-1-amine;hydrochloride” can be represented by the InChI code:1S/C7H17N.ClH/c1-6(5-8)7(2,3)4;/h6H,5,8H2,1-4H3;1H . Physical And Chemical Properties Analysis

“N,2,3-Trimethylbutan-1-amine;hydrochloride” appears as a powder . It has a molecular weight of 151.68 . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Polyelectrolyte Interactions : The kinetics of the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane has been studied, highlighting the interactions in polyelectrolytes and their reactivity (Kawabe & Yanagita, 1971).

Asymmetric Synthesis in Organic Chemistry : A study on the asymmetric synthesis of α-branched amines via Rh(III)-catalyzed C–H bond functionalization shows the role of this compound in organic synthesis (Wangweerawong, Bergman, & Ellman, 2014).

Enzymatic Resolution in Chemical Synthesis : Enzymatic resolution involving 3-hydroxy-4-(tosyloxy)butanenitrile, related to N,2,3-Trimethylbutan-1-amine hydrochloride, was studied for the synthesis of specific compounds like GABOB and Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

Chemical Structure and Bonding : Research on the structure of complexes formed by aromatic NH and OH proton donors with aliphatic amines, including N,2,3-Trimethylbutan-1-amine hydrochloride, explores molecular interactions and bonding (Castaneda, Denisov, & Schreiber, 2001).

Thermal and Catalytic Dehydrogenation Reactions : A study on the thermal and catalytic dehydrogenation reactions of amine-thioboranes includes insights into the behavior of compounds like N,2,3-Trimethylbutan-1-amine hydrochloride under various conditions (Robertson, Haddow, & Manners, 2012).

Electrochemiluminescence Studies : The study of electrochemiluminescence of ruthenium (II) tris(bipyridine) encapsulated in sol-gel glasses, involving tertiary amines like N,2,3-Trimethylbutan-1-amine hydrochloride, provides insights into the role of these compounds in electrochemiluminescence (Collinson, Novák, Martín, & Taussig, 2000).

Environmental Applications : A study on the separation of amine-insoluble species by flotation with nano and microbubbles highlights the environmental applications of such compounds (Calgaroto, Azevedo, & Rubio, 2016).

Synthesis and Characterization in Nanotechnology : The synthesis and characterization of amine-functionalized silica, involving compounds related to N,2,3-Trimethylbutan-1-amine hydrochloride, are crucial in nanotechnology and material science (Soto-Cantu, Cueto, Koch, & Russo, 2012).

Propiedades

IUPAC Name |

N,2,3-trimethylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)7(3)5-8-4;/h6-8H,5H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFHWVGPETGRBNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CNC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,2,3-Trimethylbutan-1-amine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2699967.png)

![1,1-Difluoro-6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2699968.png)

![3-(2,4-dimethoxyphenyl)-5,6-dimethyl-1-(2-(2-methylpiperidin-1-yl)-2-oxoethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2699971.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2699976.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2699977.png)

![7-(3,4-Dimethylphenyl)-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2699978.png)

![1-{4-[4-(6-Chloropyridine-3-carbonyl)piperazin-1-yl]-3-fluorophenyl}ethan-1-one](/img/structure/B2699982.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)

![2-(6-Hexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2699988.png)